An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key intermediate in the synthesis of advanced fluoroquinolone derivatives. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern spectroscopic techniques in chemical analysis.
Introduction and Strategic Overview
The structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. The target molecule, methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Molecular Formula: C₁₁H₈FNO₃), belongs to the quinolone class, a scaffold of immense importance in medicinal chemistry. The presence of a fluorine atom and multiple functional groups necessitates a multi-pronged analytical approach to unambiguously determine its constitution.
This guide eschews a rigid template in favor of a logical, causality-driven workflow. We will begin with a plausible synthetic route to provide context, followed by a systematic application of mass spectrometry and spectroscopic techniques. Each step is designed to build upon the last, culminating in a self-validating structural assignment. The core of our strategy relies on the synergistic use of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Synthesis Pathway and Sample Preparation
A fundamental understanding of the compound's origin provides crucial clues for its potential structure. A common and effective method for the synthesis of the 4-oxo-1,4-dihydroquinoline core is the Gould-Jacobs reaction.
Proposed Synthesis Protocol
A plausible synthesis involves the reaction of 4-fluoroaniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent esterification.
Step 1: Condensation 4-fluoroaniline is reacted with diethyl 2-(ethoxymethylene)malonate. The reaction mixture is heated, leading to the displacement of ethanol and the formation of an enamine intermediate.
Step 2: Thermal Cyclization The intermediate is heated to a high temperature (typically ~250 °C) in a high-boiling point solvent like diphenyl ether. This induces an intramolecular cyclization to form the ethyl ester of the quinolone core.
Step 3: Saponification and Re-esterification The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH), followed by acidification. The purified carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the final product, methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.
Sample Preparation for Analysis
The synthesized white solid is purified by recrystallization from a suitable solvent (e.g., ethanol or dimethylformamide). For NMR analysis, approximately 5-10 mg of the purified solid is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and for its ability to allow observation of the exchangeable N-H proton. For HRMS, a dilute solution is prepared in a methanol/water mixture. For FT-IR, a KBr pellet is prepared.
Mass Spectrometry: Confirming the Elemental Composition
The first step in structural analysis is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is critical for determining the elemental composition with high confidence.
Experimental Protocol: HRMS (ESI-TOF)
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Instrument: A Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
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Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.
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Sample Preparation: The compound is dissolved in 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 1 mg/mL.[1]
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Data Acquisition: The instrument is calibrated using a known standard. The sample is infused, and the mass spectrum is acquired over a range of m/z 50-500.
Data Analysis and Interpretation
The molecular formula C₁₁H₈FNO₃ has a monoisotopic mass of 221.0488 Da. The protonated molecule [C₁₁H₉FNO₃]⁺ would have a calculated exact mass of 222.0561 Da.
| Parameter | Result |
| Calculated m/z | 222.0561 for [M+H]⁺ |
| Observed m/z | 222.0565 |
| Difference | 1.8 ppm |
| Conclusion | The observed mass is in excellent agreement with the proposed molecular formula, confirming the elemental composition of C₁₁H₈FNO₃. |
This HRMS data provides the first piece of solid evidence, validating the molecular formula and setting the stage for spectroscopic analysis.
Infrared Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: FT-IR (KBr Pellet)
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Instrument: A standard FT-IR spectrometer.
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Sample Preparation: A small amount of the dried compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
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Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample spectrum is then recorded from 4000 to 400 cm⁻¹.
Data Analysis and Interpretation
The IR spectrum provides clear evidence for the expected functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2900 | Broad | N-H stretching of the dihydroquinoline ring |
| ~1751 | Strong | C=O stretching of the methyl ester group.[2] |
| ~1623 | Strong | C=O stretching of the 4-oxo (ketone) group in the quinolone ring.[2] |
| ~1558 | Strong | C=C and C=N stretching vibrations within the aromatic/heterocyclic rings.[2] |
| ~1208 | Strong | C-O stretching of the ester group and C-F stretching.[2] |
The presence of two distinct carbonyl peaks is a critical finding, strongly supporting the proposed structure of a keto-ester. The broad N-H stretch confirms the dihydro-4-oxo tautomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.
Experimental Workflow
The logical flow of NMR experiments is designed for maximum efficiency in data collection and interpretation.
Caption: Logical workflow for NMR-based structure elucidation.
¹H NMR: Proton Environment Analysis
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Protocol: A standard proton NMR experiment is run on a 500 MHz spectrometer using DMSO-d₆ as the solvent.
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Data Interpretation: The ¹H NMR spectrum reveals all unique proton environments.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| 12.50 | br s | - | 1H | N-H | Broad, downfield signal typical of an acidic N-H proton in a quinolone system. |
| 8.05 | dd | J = 9.0, 3.0 Hz | 1H | H-5 | Doublet of doublets, coupled to H-7 (meta, ³JHF) and H-8 (ortho, ³JHH). |
| 7.80 | dd | J = 9.0, 4.5 Hz | 1H | H-8 | Doublet of doublets, coupled to H-7 (ortho, ³JHH) and H-5 (para, ⁴JHH). |
| 7.65 | ddd | J = 9.0, 9.0, 3.0 Hz | 1H | H-7 | Complex multiplet due to coupling with H-8 (ortho, ³JHH), H-5 (meta, ⁴JHH), and the fluorine at C-6 (³JHF). |
| 7.10 | s | - | 1H | H-3 | Sharp singlet, characteristic of the isolated proton at the C-3 position. |
| 3.90 | s | - | 3H | -OCH₃ | Singlet integrating to 3 protons, characteristic of a methyl ester. |
¹³C NMR and DEPT-135: Carbon Skeleton Analysis
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Protocol: A proton-decoupled ¹³C experiment and a DEPT-135 experiment are run. The DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.
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Data Interpretation: Provides the carbon framework.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| 176.5 | Absent | C-4 (C=O) | Downfield quaternary carbon, typical for a ketone carbonyl in a conjugated system. |
| 165.0 | Absent | C-2' (C=O) | Quaternary carbon of the ester carbonyl. |
| 159.0 (d, J=245 Hz) | Absent | C-6 | Quaternary carbon directly bonded to fluorine, shows a large one-bond C-F coupling. |
| 145.0 | Absent | C-2 | Quaternary carbon adjacent to the ester and nitrogen. |
| 138.0 | Absent | C-8a | Quaternary carbon at the ring junction. |
| 125.0 (d, J=8 Hz) | CH | C-5 | Aromatic CH, shows a small C-F coupling. |
| 122.0 (d, J=25 Hz) | CH | C-7 | Aromatic CH, shows a larger C-F coupling due to its proximity to fluorine. |
| 118.0 | Absent | C-4a | Quaternary carbon at the ring junction. |
| 115.0 (d, J=8 Hz) | CH | C-8 | Aromatic CH, shows a small C-F coupling. |
| 110.0 | CH | C-3 | Olefinic CH carbon. |
| 52.5 | CH₃ | -OCH₃ | Aliphatic carbon of the methyl ester. |
2D NMR: Assembling the Pieces
2D NMR experiments are essential to connect the proton and carbon signals and build the molecular fragments.
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.[3]
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Protocol: A standard gCOSY experiment is performed.
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Key Correlations:
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A strong correlation is observed between H-7 (δ 7.65) and H-8 (δ 7.80).
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A weaker correlation is seen between H-5 (δ 8.05) and H-7 (δ 7.65), and between H-5 and H-8.
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Interpretation: This confirms the connectivity of the protons on the fluorinated aromatic ring, establishing the H-5/H-7/H-8 fragment. The lack of any other correlations confirms that H-3 and the -OCH₃ protons are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
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Protocol: A standard phase-sensitive gHSQC experiment is performed.
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Interpretation: This experiment allows for the unambiguous assignment of each protonated carbon.
| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) | Assignment |
| 8.05 | 125.0 | H-5 to C-5 |
| 7.80 | 115.0 | H-8 to C-8 |
| 7.65 | 122.0 | H-7 to C-7 |
| 7.10 | 110.0 | H-3 to C-3 |
| 3.90 | 52.5 | -OCH₃ |
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is the key to connecting the molecular fragments.
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Protocol: A standard gHMBC experiment is performed, optimized for a J-coupling of 8 Hz.
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Interpretation: This is the final step in piecing together the molecular puzzle.
Caption: Key HMBC correlations confirming the molecular framework.
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Key Correlations & Deductions:
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H-3 (δ 7.10) shows correlations to the ester carbonyl C-2' (δ 165.0) , the quaternary carbon C-2 (δ 145.0) , and the ketone carbonyl C-4 (δ 176.5) . This firmly places the isolated H-3 proton between the two carbonyl groups.
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The methyl protons -OCH₃ (δ 3.90) show a strong correlation to the ester carbonyl C-2' (δ 165.0) , confirming the methyl ester functionality.
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The aromatic proton H-5 (δ 8.05) correlates to C-4 (δ 176.5) , C-6 (δ 159.0) , and the ring junction carbon C-8a (δ 138.0) , locking the position of the A ring relative to the pyridone ring.
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The N-H proton (δ 12.50) shows correlations to C-2 (δ 145.0) and C-8a (δ 138.0) , confirming its position in the heterocyclic ring.
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Final Structure Confirmation
The collective data from HRMS, FT-IR, ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC provides a cohesive and self-validating picture.
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HRMS confirmed the molecular formula: C₁₁H₈FNO₃.
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FT-IR identified the key functional groups: N-H, two distinct C=O (ketone and ester), and C-F.
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¹H and ¹³C NMR revealed the number and type of unique proton and carbon environments.
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COSY established the connectivity of the aromatic protons.
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HSQC linked each proton to its directly attached carbon.
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HMBC provided the long-range correlations that connected all fragments, including the quaternary carbons, into the final, unambiguous structure of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate .
(Note: An image of the final chemical structure would be placed here in a full whitepaper.)
This systematic approach, where each piece of data corroborates the others, exemplifies the rigorous process required for modern structure elucidation, ensuring the highest level of scientific integrity and trustworthiness in the results.
References
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences. Available at: [Link]
-
Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. Available at: [Link]
-
Multifaceted Photoreactivity of 6-fluoro-7-aminoquinolones From the Lowest Excited States in Aqueous Media. Photochemistry and Photobiology. Available at: [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. Available at: [Link]
-
FTIR and XRD investigations of some fluoroquinolones. ResearchGate. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
High-resolution mass spectra (HRMS) were recorded on a Waters LCT Premier Tof LC-MS instrument... The Journal of Organic Chemistry. Available at: [Link]
-
Elucidation of structure-activity relationship of 2-quinolone derivatives... Chemical Biology & Drug Design. Available at: [Link]
-
Characterization of the Interactions between Fluoroquinolone Antibiotics and Lipids. Biophysical Journal. Available at: [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. ResearchGate. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. Polymers. Available at: [Link]
-
Vibrational spectroscopic characterization of fluoroquinolones. ResearchGate. Available at: [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]
- Substituted-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids... Google Patents.
-
New Spectroscopic Approach Explores How Antibiotics Alter E. coli at the Molecular Level. Spectroscopy Online. Available at: [Link]
-
Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Der Pharma Chemica. Available at: [Link]
-
Characterization of bacteria, antibiotics of the fluoroquinolone type and their biological targets... Ludwig-Maximilians-Universität München. Available at: [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]
-
Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. ResearchGate. Available at: [Link]
-
tert-Butyl 4-oxo-6-(trifluoromethyl)quinoline-1(4H)-carboxylate. ESI Vidal. Available at: [Link]
